Acetic acid, a simple carboxylic acid, is a fundamental chemical compound with the formula CH3COOH. It is a colorless liquid with a distinctive sour taste and pungent smell, known widely as the main component of vinegar apart from water. Acetic acid has a broad range of applications, from culinary uses to industrial and biotechnological applications. Its production and utilization have been extensively studied, revealing its versatile roles in various fields.
Acetic acid bacteria (AAB) are a group of obligate aerobes that can oxidize sugars, sugar alcohols, and ethanol, producing acetic acid as a major end product. This unique metabolism sets them apart from other bacteria. Advances in molecular biology and taxonomy have led to a better understanding of AAB, which are now classified into ten genera within the Acetobacteriaceae family1. In the context of biofilm formation, acetic acid acts as a volatile signal that stimulates the formation of structurally complex cell communities. Bacillus subtilis, for example, uses acetic acid as a metabolic signal to coordinate the timing of biofilm formation, which is crucial for the survival and organization of bacterial communities2. Additionally, Acetobacter aceti has developed a specialized citric acid cycle that confers resistance to acetic acid, which is essential for its survival in acidic environments5. This bacterium also possesses a proton motive force-dependent efflux system that allows it to resist the toxic effects of acetic acid by actively pumping it out of the cell7.
AAB play a significant role in the production of vinegar through the acetous fermentation of natural alcoholic substrates. Depending on the substrate, vinegars can be classified into fruit, starch, or spirit substrate vinegars. Industrial vinegar manufacturing processes are categorized into slow, quick, and submerged processes1. AAB are also crucial in cocoa production, which is a significant source of income for some countries1.
AAB and their enzymes are used in the biotransformation of various compounds. For instance, they are involved in the production of 2-keto-L-gulonic acid for vitamin C production, D-tagatose as a noncalorific sweetener, and shikimate, which is a precursor for many antibiotics1.
Acetic acid has been shown to have antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa. It is particularly effective in low concentrations and remains stable without being inactivated by organic material, making it ideal for use in burn injuries, especially in resource-limited settings4. Moreover, acetic acid has been used for the detection of precancerous lesions due to its ability to induce acetowhitening, which increases light scattering from cells8.
In environmental and biological research, acetic acid serves as a model compound to study the effects of weak acids on biological systems. For example, it has been used to investigate its effects on epidermal macromolecular synthesis and hyperplasia in mice, although it has shown weak tumor-promoting ability3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7